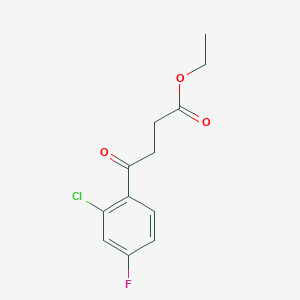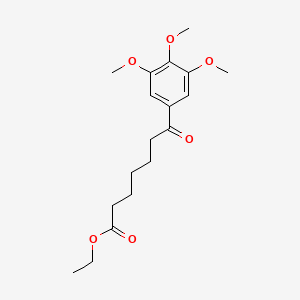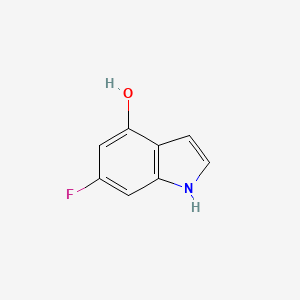
6-Fluoro-1H-indol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Fluoro-1H-indol-4-ol” is a chemical compound with the molecular formula C8H6FNO . It is an indole derivative, which is a class of compounds that have been recognized for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-1H-indol-4-ol” consists of an indole ring, which is a benzene ring fused to a pyrrole ring, with a fluorine atom at the 6-position and a hydroxyl group at the 4-position .
科学的研究の応用
HIV-1 Inhibition
One of the significant applications of fluoroindoles is in the development of HIV-1 inhibitors. Indole derivatives, including fluoroindoles, have shown promising results in interfering with the interaction of the HIV surface protein gp120 with the host cell receptor CD4. The study by Wang et al. (2003) highlights the discovery of BMS-378806, a 7-azaindole derivative, which exhibits improved pharmaceutical properties while retaining HIV-1 inhibitory profiles Discovery of 4-benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): a novel HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions.
Synthesis of Novel Compounds
Rao et al. (2019) demonstrated the catalytic activity of nickel ferrite nanoparticles in synthesizing novel oxazol-5(4H)-one derivatives from fluoroindole, highlighting the potential of fluoroindoles in organic synthesis and their biological activities Catalytic activity of nickel ferrite nanoparticles in synthesis of 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one and its evaluate the biological activity.
Antimicrobial and Antiproliferative Activities
Studies have also focused on the synthesis of heterocycles from fluoroindoles for evaluating their antimicrobial, antiinflammatory, and antiproliferative activities. Narayana et al. (2009) explored derivatives of fluoroindole for these biological activities, emphasizing the diverse potential of fluoroindoles in pharmaceutical applications Synthesis and Studies on Antimicrobial, Antiinflammatory and Antiproliferative Activities of Heterocycles Derived from 4‐/5‐/6‐/7‐Nitro/5‐Fluoro/Chloro/Bromoindole‐2‐carbohydrazides.
Antitumor Agents
Fluoroindoles are also being studied as antitumor agents. Gu et al. (2017) synthesized a series of novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluated their in vitro antitumor activities, and characterized their DNA binding properties. These studies indicate the potential of fluoroindoles in the development of new antitumor drugs Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives.
Material Science Applications
Li et al. (2023) developed a Rh(III)-catalyzed defluorinative annulation process for synthesizing 6-fluoro-indolo[2,1-a]isoquinolines, demonstrating the utility of fluoroindoles in the synthesis of fluorinated heterocycles with potential applications in material science and as luminescent materials Synthesis of Mono-Fluorinated Heterocylces with a Ring-Junction Nitrogen Atom via Rh(III)-Catalyzed CF3-Carbenoid C−H Functionalization and Defluorinative Annulation.
将来の方向性
特性
IUPAC Name |
6-fluoro-1H-indol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYCTSGFMQCPNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646246 |
Source


|
| Record name | 6-Fluoro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indol-4-ol | |
CAS RN |
885521-04-0 |
Source


|
| Record name | 6-Fluoro-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

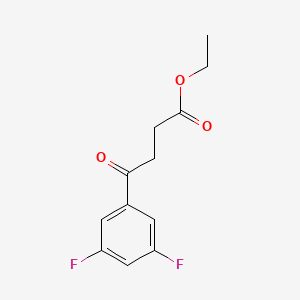
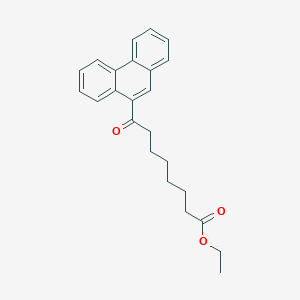

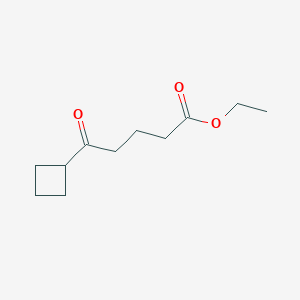
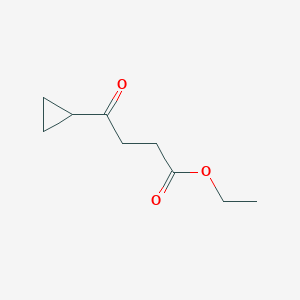
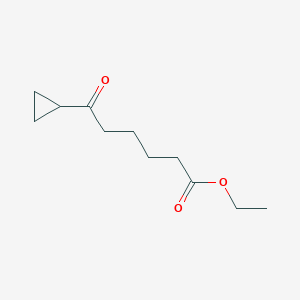
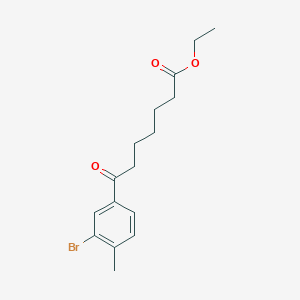
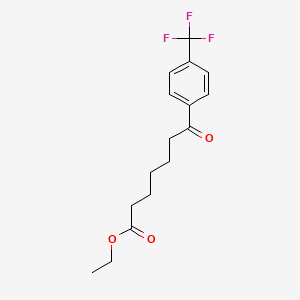
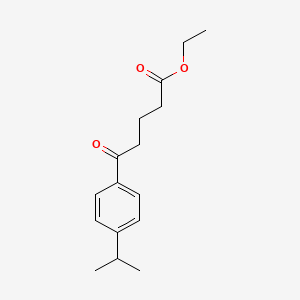
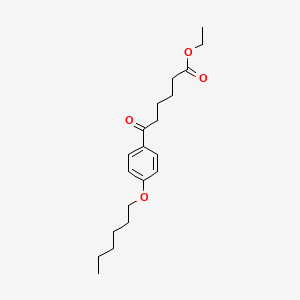
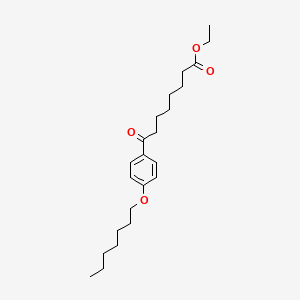
![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)
